
1-(3,4-Dichlorophenyl)pentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)pentan-1-amine is an organic compound characterized by the presence of a pentan-1-amine backbone substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dichlorophenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 3,4-dichlorobenzene with pentan-1-amine. The reaction typically requires a strong base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-dichlorophenyl)pentan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and real-time monitoring can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)butan-1-amine: Similar structure with a shorter carbon chain.
1-(3,4-Dichlorophenyl)hexan-1-amine: Similar structure with a longer carbon chain.
1-(3,4-Dichlorophenyl)propan-1-amine: Similar structure with an even shorter carbon chain.
Uniqueness
1-(3,4-Dichlorophenyl)pentan-1-amine is unique due to its specific carbon chain length, which can influence its physical and chemical properties
Properties
Molecular Formula |
C11H15Cl2N |
|---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7,11H,2-4,14H2,1H3 |
InChI Key |
FSGHJNGANRRXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




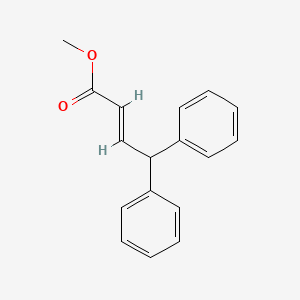
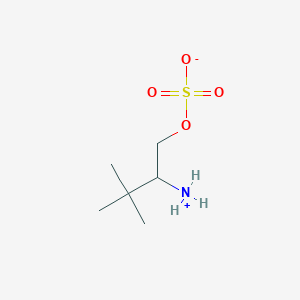
![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
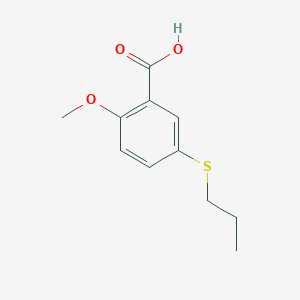
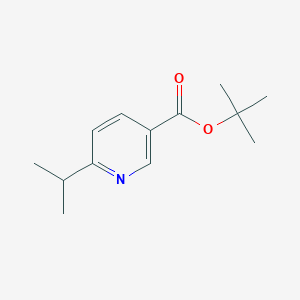
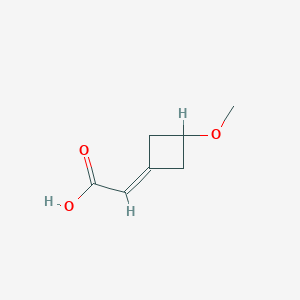
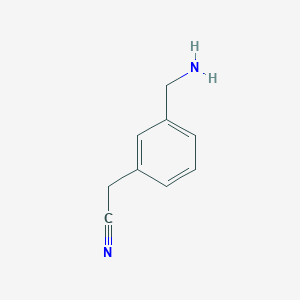
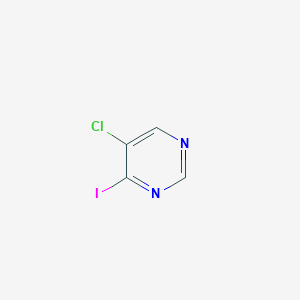
![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)

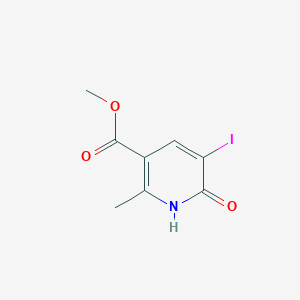
![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)
